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Compound of Interest

Compound Name: 1-Propylazetidin-3-ol

Cat. No.: B1524022 Get Quote

An In-Depth Technical Guide to 1-Propylazetidin-3-ol (CAS 1340301-52-1): Synthesis,

Properties, and Applications in Modern Drug Discovery

Introduction
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a

"privileged" structural motif in modern medicinal chemistry. Its inherent ring strain and unique

three-dimensional geometry offer a compelling alternative to more common saturated rings like

pyrrolidine and piperidine, enabling the exploration of novel chemical space.[1][2] Within this

class, 1-Propylazetidin-3-ol stands out as a versatile building block for synthetic chemists.

This guide provides a comprehensive technical overview of 1-Propylazetidin-3-ol (CAS:

1340301-52-1), detailing its physicochemical properties, synthetic routes, chemical reactivity,

and strategic applications in the field of drug discovery and development. The content herein is

curated for researchers, medicinal chemists, and drug development professionals seeking to

leverage this valuable intermediate in their programs.

Physicochemical Properties and Specifications
1-Propylazetidin-3-ol is a key intermediate whose properties dictate its handling, reactivity,

and incorporation into larger molecules.[3] The N-propyl group provides a balance of

lipophilicity and metabolic stability, while the C-3 hydroxyl group serves as a crucial handle for

subsequent chemical modifications.

Table 1: Core Properties of 1-Propylazetidin-3-ol
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Property Value Reference

CAS Number 1340301-52-1 [4][5]

Molecular Formula C₆H₁₃NO [4]

Molecular Weight 115.17 g/mol [4]

Purity Typically ≥97% [6]

Appearance
Varies; often supplied as an oil

or solid
N/A

Storage Conditions 2-8°C, under inert atmosphere [3][4]

SMILES CCCN1CC(C1)O [7]

InChI Key
UELHSANKOLQHTB-

UHFFFAOYSA-N
[7]

Predicted Spectroscopic Data
While a publicly available, fully assigned spectrum for this specific molecule is not readily

found, its 1H and 13C NMR spectra can be reliably predicted based on its structure and data

from analogous compounds.[8][9]

¹H NMR: The spectrum is expected to show a triplet for the terminal methyl group of the

propyl chain, multiplets for the two methylene groups of the propyl chain, distinct signals for

the non-equivalent protons on the azetidine ring (at C2 and C4), a multiplet for the proton at

C3 bearing the hydroxyl group, and a broad singlet for the hydroxyl proton.

¹³C NMR: The spectrum will feature six distinct carbon signals corresponding to the three

carbons of the propyl group and the three carbons of the azetidine ring. The carbon bearing

the hydroxyl group (C3) would appear in the 55-65 ppm range, while the carbons adjacent to

the nitrogen (C2 and C4) would be further downfield.

Synthesis Strategies for 1-Propylazetidin-3-ol
The synthesis of strained four-membered rings like azetidines presents a unique chemical

challenge.[1] The most common and industrially scalable approach for N-substituted 3-
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hydroxyazetidines involves a two-step process starting from epichlorohydrin and a primary

amine. This method circumvents the use of expensive or hazardous reagents and offers high

yields.[10][11]

Proposed Synthetic Protocol: The Epichlorohydrin
Route
This pathway involves the initial ring-opening of epichlorohydrin with n-propylamine, followed

by a base-mediated intramolecular cyclization to form the azetidine ring. The causality behind

this choice is its efficiency and the use of readily available starting materials.

Step 1: Synthesis of 1-chloro-3-(propylamino)propan-2-ol

To a stirred solution of n-propylamine in a suitable solvent (e.g., water or methanol) at 0-5°C,

slowly add one equivalent of epichlorohydrin.

Maintain the reaction at a low temperature to control the exotherm and prevent side

reactions.

Allow the reaction to stir for 12-24 hours until completion, monitored by TLC or LC-MS.

Upon completion, the solvent is removed under reduced pressure to yield the crude amino

alcohol intermediate.

Step 2: Intramolecular Cyclization

Dissolve the crude 1-chloro-3-(propylamino)propan-2-ol in a suitable solvent such as

isopropanol or toluene.

Add a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution. The base

deprotonates the hydroxyl group, which then acts as a nucleophile.

Heat the reaction mixture to reflux. The intramolecular SN2 reaction occurs as the alkoxide

displaces the chloride ion, forming the azetidine ring.

After the reaction is complete (typically 4-8 hours), cool the mixture and filter to remove the

inorganic salts.
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The filtrate is concentrated, and the resulting crude product is purified by vacuum distillation

or column chromatography to yield pure 1-Propylazetidin-3-ol.

Starting Materials

Step 1: Ring Opening

Step 2: Cyclization

n-Propylamine

Nucleophilic attack
by amine on epoxide

Epichlorohydrin

1-chloro-3-(propylamino)propan-2-ol

Add Strong Base
(e.g., NaOH)

Intramolecular SN2
Displacement

1-Propylazetidin-3-ol
(CAS 1340301-52-1)

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 1-Propylazetidin-3-ol.
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Chemical Reactivity and Derivatization
The synthetic utility of 1-Propylazetidin-3-ol is rooted in its dual reactivity: the nucleophilic

nitrogen atom (though sterically hindered) and the versatile hydroxyl group at the C-3 position.

The ring strain also makes it susceptible to ring-opening reactions under certain conditions.[2]

Key Transformations
Reactions at the Hydroxyl Group: The secondary alcohol is a prime site for functionalization.

It can be readily acylated to form esters, alkylated to form ethers, or oxidized to the

corresponding azetidin-3-one.[12] These transformations are fundamental for attaching the

azetidine core to other parts of a target molecule.

Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving

group (e.g., mesylate or tosylate) and subsequently displaced by various nucleophiles. A

notable example is the iron-catalyzed alkylation of thiols to produce 3-sulfanyl azetidines,

which are valuable motifs for drug design.[13]

Ritter-Initiated Rearrangement: In the presence of a strong acid and a nitrile, 3-

hydroxyazetidines can undergo a fascinating cascade rearrangement to yield highly

substituted 2-oxazolines.[14] This reaction provides a pathway to a different class of

heterocycles from the same starting material.

Key Derivatization Pathways

1-Propylazetidin-3-ol

Azetidin-3-one

 Oxidation 
 (e.g., Swern, Dess-Martin) 

3-Sulfanyl-azetidine

 Fe-Catalyzed Thiol Alkylation 
 [Ref: 22] 

2-Oxazoline

 Ritter Reaction 
 (H₂SO₄, Nitrile) 

 [Ref: 7, 8] 
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Caption: Key reactivity pathways of the 1-Propylazetidin-3-ol core.

Applications in Drug Discovery and Medicinal
Chemistry
The incorporation of small, strained rings like azetidine is a validated strategy in drug design to

improve physicochemical properties such as solubility, lipophilicity (LogP), and metabolic

stability, while also providing a defined vector out of a central scaffold.[15] 1-Propylazetidin-3-
ol is particularly valuable as a building block in the synthesis of active pharmaceutical

ingredients (APIs), especially for creating drugs aimed at neurological and cardiovascular

conditions.[3]

The causality for its utility lies in its structure:

Vector for Exploration: The 3-hydroxyl group provides a reliable attachment point for linking

the azetidine to a larger molecule or for introducing new functional groups.

Modulation of Properties: The N-propyl group contributes to the molecule's lipophilicity, which

can be critical for membrane permeability and target engagement.

Structural Rigidity: The rigid azetidine ring can lock a substituent in a specific spatial

orientation, which can be crucial for optimizing binding to a biological target.
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Caption: Workflow for incorporating the building block in drug discovery.

Safety and Handling
As with any laboratory chemical, proper handling of 1-Propylazetidin-3-ol is essential. It is

intended for research and development use only.[4] Safety data indicates that the compound is

a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[5][7]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves.
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid

breathing vapors. Prevent contact with skin and eyes.[16]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, as

recommended at 2-8°C.[3][4] Store away from strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow the product to enter drains.

Conclusion
1-Propylazetidin-3-ol (CAS 1340301-52-1) is more than just a chemical intermediate; it is a

strategic tool for medicinal chemists. Its well-defined structure, accessible synthesis, and

versatile reactivity at the C-3 hydroxyl position make it an exceptionally valuable building block

for constructing complex molecular architectures. Its application in drug discovery programs,

particularly in neurology and cardiology, underscores its importance. By understanding its

properties, synthesis, and reactivity, researchers can effectively harness the potential of this

strained heterocyclic scaffold to accelerate the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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